ICy-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C26H25I2NO2 |

|---|---|

Peso molecular |

637.3 g/mol |

Nombre IUPAC |

5-[(E)-2-(5-iodo-1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol iodide |

InChI |

InChI=1S/C26H24INO2.HI/c1-26(2)21-14-19(27)9-11-22(21)28(3)24(26)12-8-16-5-4-6-18-13-17-7-10-20(29)15-23(17)30-25(16)18;/h7-15H,4-6H2,1-3H3;1H |

Clave InChI |

XTPGMELMOQJGBW-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C2=C(C=CC(=C2)I)[N+](=C1/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)O)CCC3)C)C.[I-] |

SMILES canónico |

CC1(C2=C(C=CC(=C2)I)[N+](=C1C=CC3=C4C(=CC5=C(O4)C=C(C=C5)O)CCC3)C)C.[I-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ICy-OH: A Hypoxia-Activated Photosensitizer for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ICy-OH, a promising iodinated photosensitizer for cancer therapy. This document details the synthesis, mechanism of action, and experimental protocols related to this compound and its nitroreductase-responsive prodrug, ICy-N.

Introduction

This compound is a near-infrared (NIR) photosensitizer that demonstrates significant potential in photodynamic therapy (PDT). Its innovative design is centered around a hypoxia-activated prodrug strategy. The prodrug, ICy-N, is selectively converted to the active form, this compound, within the low-oxygen tumor microenvironment. This targeted activation minimizes off-target effects and enhances the therapeutic efficacy of PDT. Upon activation, this compound exhibits strong fluorescence for imaging and efficiently generates singlet oxygen, a reactive oxygen species (ROS), leading to cancer cell death via pyroptosis.

Chemical Structure and Properties

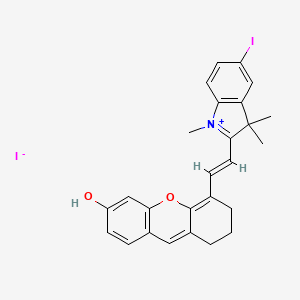

The chemical structures of the prodrug ICy-N and the active photosensitizer this compound are depicted below. This compound is characterized by a cyanine dye core structure with two iodine atoms, which enhance its ability to generate singlet oxygen, and a hydroxyl group that is unmasked upon reduction of the nitro group in ICy-N.

Chemical Structure of ICy-N and this compound

Caption: Conversion of ICy-N to this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₅I₂NO₂ | [1] |

| Molecular Weight | 637.29 g/mol | [1] |

| CAS Number | 2863682-80-6 | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Photophysical Properties

The photophysical properties of this compound are critical for its function as a photosensitizer and imaging agent.

| Property | Value | Reference |

| Absorption Maximum (λabs) | 655 nm | [2] |

| Emission Maximum (λem) | 716 nm | [3] |

| Singlet Oxygen Quantum Yield (ΦΔ) | High | |

| Excitation Wavelength for Imaging | 640 nm | |

| Emission Wavelength Range for Imaging | 690-740 nm |

Mechanism of Action

The therapeutic and diagnostic capabilities of the ICy-N/ICy-OH system are based on a hypoxia-specific activation mechanism that triggers phototoxicity and fluorescence.

References

An In-depth Technical Guide on the Synthesis and Purification of Hydroxylated Pyrrolo[2,3-b]pyridine Derivatives

Disclaimer: The term "ICy-OH" does not correspond to a recognized chemical identifier in the public domain. Therefore, this guide provides a representative methodology for the synthesis and purification of a complex, hydroxylated heterocyclic compound relevant to drug discovery: 4-amino-1-(3-(hydroxymethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide . This molecule serves as a model to illustrate the core principles and techniques that would be applied to a compound of similar structural complexity.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of a plausible synthetic route and purification strategies.

Overview of the Synthetic Strategy

The synthesis of the target molecule, a substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, is a multi-step process. The core of the molecule is the 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole.[1][2] The strategy involves the initial construction of this core, followed by functionalization at key positions.

The proposed synthetic pathway can be broken down into three main stages:

-

Synthesis of the 7-Azaindole Core: Building the fundamental bicyclic ring structure.

-

Functionalization of the 7-Azaindole Core: Introduction of the amino group at the C4 position and the carboxamide group at the C5 position.

-

Coupling with the Hydroxylated Pyridine Moiety: Attachment of the 3-(hydroxymethyl)pyridin-2-yl group at the N1 position of the pyrrole ring.

The overall workflow for the synthesis is depicted in the diagram below.

Caption: Proposed multi-stage synthetic workflow for the model compound.

Experimental Protocols: Synthesis

The following protocols are representative and may require optimization for specific substrates and scales.

Step 2.1: Synthesis of a Functionalized 1H-Pyrrolo[2,3-b]pyridine Core

The synthesis of the 7-azaindole core can be achieved through various methods, often starting from substituted pyridines.[3] A common approach involves the construction of the pyrrole ring onto the pyridine scaffold.

Protocol 2.1.1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

-

Starting Material: 2-amino-3-chloropyridine.

-

Reaction: To a solution of 2-amino-3-chloropyridine in a suitable solvent (e.g., DMF), add chloroacetaldehyde (in the form of its dimethyl acetal, followed by acid hydrolysis in situ).

-

Heat the reaction mixture to facilitate the condensation and cyclization reaction.

-

Work-up: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature. Pour into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography.

Step 2.2: Introduction of the Carboxamide and Amino Groups

Functionalization of the 7-azaindole core is crucial for building the final molecule.[4][5]

Protocol 2.2.1: Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

-

Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

-

Cyanation: The 4-chloro group can be converted to a cyano group at the 5-position via a multi-step process involving formylation and subsequent conversion to the nitrile.

-

Amination: The 4-chloro group is then displaced with an amino group, for example, by reaction with ammonia or a protected amine source, often under pressure and/or with a suitable catalyst.

-

Hydrolysis of Nitrile: The cyano group at the 5-position is hydrolyzed to the corresponding carboxamide. This can be achieved under acidic or basic conditions. For example, treatment with concentrated sulfuric acid at a controlled temperature can yield the primary amide.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted. Purification is typically performed by recrystallization or chromatography.

Step 2.3: N-Arylation with the Pyridine Moiety

The final step involves coupling the functionalized 7-azaindole core with the hydroxylated pyridine fragment.

Protocol 2.3.1: Synthesis of 4-amino-1-(3-(hydroxymethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

-

Reactants: 4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide and 2-bromo-3-(hydroxymethyl)pyridine (or a suitably protected version).

-

Reaction Conditions: This N-arylation is typically a copper- or palladium-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig or Ullmann-type coupling). The reaction is carried out in an inert solvent (e.g., dioxane or toluene) with a suitable base (e.g., K₂CO₃ or Cs₂CO₃) and a ligand for the metal catalyst.

-

The reaction is heated until completion. If a protecting group was used for the hydroxyl function, a subsequent deprotection step is required.

-

Work-up: The reaction mixture is cooled, filtered to remove the catalyst and inorganic salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water.

-

Final Purification: The crude product is subjected to rigorous purification, as detailed in the next section.

Purification Methods

The purification of the final compound, which is expected to be a polar and potentially basic molecule, requires careful selection of techniques to achieve high purity.

Chromatographic Purification

Protocol 3.1.1: Flash Column Chromatography

-

Stationary Phase: For polar compounds, standard silica gel can be used, but it may lead to streaking and irreversible adsorption due to the basic nitrogen atoms in the heterocyclic rings. In such cases, deactivating the silica with a base (e.g., by including a small percentage of triethylamine or ammonia in the eluent) is recommended. Alternatively, alumina (neutral or basic) can be a better choice.

-

Mobile Phase (Eluent): A gradient elution is often most effective. A common solvent system for polar compounds is a mixture of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). For basic compounds, adding a small amount of ammonium hydroxide to the methanol can improve the peak shape and recovery. A typical gradient might run from 0% to 20% methanol in dichloromethane.

-

Procedure:

-

The crude product is dry-loaded onto a small amount of silica gel.

-

The column is equilibrated with the initial, less polar eluent mixture.

-

The sample is loaded, and the gradient is run, collecting fractions.

-

Fractions are analyzed by TLC or LC-MS to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure.

-

Recrystallization

Recrystallization is an effective final purification step to remove minor impurities and obtain a crystalline solid.

Protocol 3.2.1: Recrystallization from a Solvent System

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like the target molecule, polar solvents such as ethanol, isopropanol, acetonitrile, or mixtures with water are good candidates to test.

-

Procedure:

-

Dissolve the compound in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can increase the yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum.

-

Caption: General purification workflow for the final product.

Data Presentation: Summary of Synthetic Steps

The following table summarizes the key quantitative data for the proposed synthesis of the model compound. Yields are estimated based on typical values for similar reactions in the literature.

| Step | Reaction Stage | Starting Material (MW) | Product (MW) | Theoretical Yield (g) per 1g SM | Estimated Experimental Yield (%) |

| 1 | Core Synthesis | 2-Amino-3-chloropyridine (128.56) | 4-Chloro-1H-pyrrolo[2,3-b]pyridine (152.58) | 1.19 | 60-75% |

| 2 | Functionalization | 4-Chloro-1H-pyrrolo[2,3-b]pyridine (152.58) | 4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (176.18) | 1.15 | 45-60% (multi-step) |

| 3 | Final Coupling | 4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (176.18) | 4-amino-1-(3-(hydroxymethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (297.31) | 1.69 | 50-70% |

Relevant Biological Context: Kinase Signaling Pathway

Compounds with a 1H-pyrrolo[2,3-b]pyridine scaffold are often designed as kinase inhibitors. For instance, they are known to target Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers. An inhibitor like our model compound would act by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade.

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of a kinase inhibitor.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole synthesis [organic-chemistry.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "ICy-OH": A Search for a Specific Mechanism of Action

A comprehensive search for a molecule or compound specifically designated as "ICy-OH" has yielded no definitive results in the current scientific literature. This suggests that "this compound" may be an internal project name, a novel compound not yet publicly disclosed, or a potential misnomer for an existing chemical entity.

While a direct mechanism of action for "this compound" cannot be detailed, the search has provided insights into related areas of research that may be relevant, depending on the true nature of the compound . These areas primarily include ice recrystallization inhibition and the biological activities of hydroxylated cyclic compounds.

Potential Areas of Relevance

Ice Recrystallization Inhibitors (IRIs)

Several search results point to the significant field of ice recrystallization inhibitors, which are crucial for cryopreservation of biological materials.[1][2] These compounds prevent the growth of large ice crystals at the expense of smaller ones, a process that can damage cells and tissues during freezing and thawing.[2]

Small molecule IRIs are of particular interest due to their potential for enhanced biocompatibility, solubility, and membrane permeability compared to larger protein-based inhibitors.[1] The mechanism of some small molecule IRIs involves an alternative to direct binding to the ice crystal surface, which is a common mechanism for antifreeze proteins.[1] Research in this area is increasingly data-driven, employing machine learning models to predict the IRI activity of small molecules.

Biological Activity of Hydroxylated Cyclic Compounds

If "this compound" refers to a cyclic molecule containing a hydroxyl group, its biological activity could be vast and dependent on the core cyclic structure. For instance, isatin , an endogenous indole with a cyclic structure, and its hydroxylated analogues exhibit a wide range of biological effects, including antiviral, antitumor, and antimicrobial activities. The mechanism of action for these compounds often involves interaction with specific biological targets and signaling pathways.

Similarly, menthol , a cyclic monoterpenoid with a hydroxyl group, demonstrates biological effects through its interaction with TRPM8 receptors, causing a cooling sensation, and through the selective activation of κ-opioid receptors, leading to analgesic properties.

Future Directions

To provide a detailed technical guide on the mechanism of action of "this compound," a precise chemical structure or a more specific identifier is required. Without this crucial information, any discussion on its biological targets, signaling pathways, and experimental protocols would be speculative.

Researchers, scientists, and drug development professionals interested in the mechanism of a compound fitting the general description of "this compound" are encouraged to consider the established principles of related fields, such as ice recrystallization inhibition and the structure-activity relationships of hydroxylated cyclic molecules. Further investigation into the specific chemical nature of "this compound" is the necessary next step to elucidate its precise biological function.

References

An In-depth Technical Guide to the Fluorescence Properties of Indocyanine Green (ICG), a Representative Cyanine Dye

Disclaimer: A search for a specific fluorophore designated "ICy-OH" did not yield conclusive results in scientific literature or commercial databases. It is presumed that this may be a proprietary, novel, or less common nomenclature. This guide will therefore focus on the well-characterized and structurally related near-infrared (NIR) cyanine dye, Indocyanine Green (ICG) , as a representative analogue. The principles and methodologies described herein are broadly applicable to the characterization of novel fluorophores.

For researchers, scientists, and professionals in drug development, a thorough understanding of a fluorophore's spectral characteristics and quantum efficiency is paramount for its effective application in imaging, diagnostics, and therapeutic delivery. This guide provides a detailed overview of the fluorescence spectrum and quantum yield of Indocyanine Green (ICG), a widely used cyanine dye in medical applications.[1][2][3]

Core Photophysical Properties of Indocyanine Green (ICG)

ICG is a water-soluble, tricarbocyanine dye that exhibits absorption and fluorescence in the near-infrared (NIR) region, typically between 750 nm and 950 nm.[2][3] This spectral range is particularly advantageous for biological applications due to the reduced scattering and absorption by endogenous molecules such as hemoglobin and water, allowing for deeper tissue penetration. The optical properties of ICG are highly dependent on the solvent environment and its concentration. In aqueous solutions at high concentrations, ICG tends to form H-aggregates, which can lead to fluorescence quenching.

The following table summarizes the key photophysical properties of Indocyanine Green (ICG) in various solvents.

| Property | Value (in Water) | Value (in Ethanol) | Value (in Blood Plasma) | References |

| Absorption Maximum (λabs) | ~780 nm (monomer), ~700 nm (H-aggregate) | ~780 nm | ~800 nm | |

| Emission Maximum (λem) | ~810 nm | ~820 nm | ~830 nm | |

| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | Not specified | Not specified | |

| Fluorescence Quantum Yield (Φf) | ~0.14 | Significantly higher than in water | Not specified |

Note: The fluorescence quantum yield of ICG is notably influenced by concentration-dependent quenching effects, especially in aqueous solutions.

Experimental Protocols

The characterization of a fluorophore's fluorescence spectrum and quantum yield involves a series of standardized spectroscopic measurements.

This protocol outlines the steps to measure the excitation and emission spectra of a fluorescent dye.

Materials:

-

Fluorophore of interest (e.g., ICG)

-

High-purity solvents (e.g., deionized water, ethanol)

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

Absorption Spectrum Measurement:

-

Record the absorption spectrum of the sample using a spectrophotometer over a relevant wavelength range (e.g., 600-900 nm for ICG).

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λabs.

-

Scan the emission monochromator across a wavelength range longer than the excitation wavelength (e.g., 750-950 nm for ICG) to record the fluorescence emission spectrum.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator of the fluorometer to the determined λem.

-

Scan the excitation monochromator across a wavelength range shorter than the emission wavelength (e.g., 600-800 nm for ICG).

-

The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

-

The relative method, which compares the fluorescence of the sample to a standard with a known quantum yield, is a commonly used technique.

Materials:

-

Fluorophore solution (sample)

-

Standard fluorophore solution with a known quantum yield in the same solvent.

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Standard Selection: Choose a standard fluorophore whose absorption and emission spectra overlap with the sample. For NIR dyes like ICG, a well-characterized standard in the same spectral region is required.

-

Absorbance Measurements: Measure the absorbance of both the sample and standard solutions at the same excitation wavelength. The absorbance values should be kept below 0.1 to minimize reabsorption effects.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of both the sample and the standard solution using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curves for both the sample (A_sample) and the standard (A_standard).

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield.

-

A is the integrated fluorescence intensity.

-

Abs is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizations

The following diagram illustrates the electronic and vibrational transitions that occur during fluorescence, as described by the Jablonski diagram.

References

Navigating the Photon Maze: A Technical Guide to Cyanine Dye Photostability with a Focus on Hydroxyl-Substituted Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) cyanine dyes are indispensable tools in biomedical research and drug development, enabling deep-tissue fluorescence imaging and photodynamic therapy. A critical parameter governing their utility is photostability—the molecule's resilience to photochemical degradation upon exposure to light. This guide provides an in-depth exploration of cyanine dye photostability, with a particular focus on the emerging hydroxyl-substituted cyanine, ICy-OH.

While specific quantitative data on the photobleaching rate and quantum yield of this compound are not yet widely available in peer-reviewed literature, this guide will provide a comprehensive framework for understanding and evaluating its potential photophysical characteristics. By examining structurally related and commercially available NIR cyanine dyes, and by detailing robust experimental protocols, this document aims to equip researchers with the knowledge to assess the photostability of this compound and other novel cyanine derivatives.

The Challenge of Photobleaching in Cyanine Dyes

Photobleaching is the irreversible destruction of a fluorophore's chemical structure upon light exposure, leading to a loss of fluorescence. For cyanine dyes, this process is often mediated by the excited triplet state. In this state, the dye is more susceptible to chemical reactions, particularly with molecular oxygen, which can lead to the formation of reactive oxygen species (ROS) that degrade the dye molecule. This inherent photosensitivity can limit the duration of imaging experiments and impact the quantitative accuracy of fluorescence-based assays.

Several factors influence the photostability of cyanine dyes, including the molecular structure of the dye, the local chemical environment (e.g., solvent, pH, presence of oxygen), and the intensity and duration of the excitation light.

Comparative Photophysical Data of Representative NIR Cyanine Dyes

To provide a context for evaluating this compound, the following table summarizes key photophysical parameters for three widely used NIR heptamethine cyanine dyes: Indocyanine Green (ICG), IR-780, and Cy7. It is important to note that these values can vary depending on the solvent and experimental conditions.

| Parameter | Indocyanine Green (ICG) | IR-780 | Cy7 |

| Excitation Max (λex) | ~787 nm[1] | ~780 nm | ~750 nm |

| Emission Max (λem) | ~815 nm[1] | ~810 nm | ~773 nm |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹[1] | 265,000–330,000 M⁻¹cm⁻¹[2] | >200,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (ΦF) | 0.14 in plasma[1] | ~10-fold higher than ICG | Variable, can be >0.7 with modifications |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.008 | 0.127 | Not widely reported |

| Photostability Notes | Prone to photobleaching, especially in aqueous solutions. Stability is improved when bound to proteins or encapsulated. | Generally considered to have higher photostability than ICG. However, still susceptible to photobleaching under prolonged NIR irradiation. | Susceptible to photobleaching, particularly under intense illumination. Antifade reagents are often used to mitigate this. |

| Half-life (t1/2) | 150 to 180 seconds (in vivo circulation) | Not consistently reported, but generally more stable than ICG. | Not consistently reported, highly dependent on conditions. |

Experimental Protocol for Determining Photobleaching Rates

The following is a generalized, detailed protocol for measuring the photobleaching rate of a cyanine dye in solution. This protocol can be adapted for cell-based or in vivo studies.

Objective: To quantify the rate of photobleaching of a cyanine dye under controlled illumination conditions.

Materials and Equipment:

-

Fluorometer or Fluorescence Microscope: Equipped with a stable light source (e.g., laser or LED) with a wavelength appropriate for exciting the dye.

-

Detector: A sensitive detector such as a photomultiplier tube (PMT) or a CCD/CMOS camera.

-

Cuvettes: Quartz cuvettes for solution-based measurements.

-

Microscope Slides and Coverslips: For microscopy-based measurements.

-

Solvent: High-purity solvent appropriate for the dye (e.g., DMSO, PBS).

-

Cyanine Dye Stock Solution: A concentrated stock solution of the dye, protected from light.

-

Antifade Reagents (optional): Such as n-propyl gallate or commercial formulations.

-

Data Acquisition and Analysis Software.

Experimental Workflow:

Detailed Procedure:

-

Sample Preparation:

-

Prepare a working solution of the cyanine dye in the desired solvent at a concentration that gives a strong but not saturating fluorescence signal.

-

Prepare a "blank" sample containing only the solvent to measure background fluorescence.

-

-

Instrument Setup:

-

Turn on the light source and allow it to stabilize.

-

Set the excitation and emission wavelengths on the fluorometer or select the appropriate filters on the microscope.

-

Set the desired excitation light intensity. It is crucial to measure and report the power density (e.g., in mW/cm²) at the sample plane for reproducibility.

-

Configure the data acquisition software to record fluorescence intensity over time (time-lapse). Set the exposure time and the interval between measurements.

-

-

Data Acquisition:

-

Place the blank sample in the instrument and record the background signal.

-

Replace the blank with the dye sample.

-

Record the initial fluorescence intensity (F₀) with a brief exposure to minimize pre-bleaching.

-

Begin the time-lapse acquisition, continuously illuminating the sample and recording the fluorescence intensity at each time point.

-

Continue the measurement until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial value).

-

-

Data Analysis:

-

For each time point, subtract the average background intensity from the measured fluorescence intensity of the dye sample.

-

Normalize the background-corrected fluorescence intensity at each time point (F(t)) to the initial intensity (F₀).

-

Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.

-

Fit the resulting decay curve to a single or double exponential decay function. The goodness of fit will indicate the complexity of the photobleaching kinetics.

-

From the fitted curve, determine the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

-

Conclusion

While a definitive quantitative assessment of this compound's photostability awaits further research, this guide provides a robust framework for its evaluation. By understanding the fundamental principles of cyanine dye photobleaching, leveraging comparative data from established NIR dyes, and employing rigorous experimental protocols, researchers can effectively characterize the photophysical properties of this compound and other novel fluorophores. Such characterization is paramount for the successful development and application of these powerful molecular tools in advancing biomedical imaging and therapy. Researchers are encouraged to perform their own comparative photostability measurements using the protocols outlined herein to make informed decisions for their specific experimental needs.

References

An In-depth Technical Guide to the Solubility of Hydroxyl-Substituted Indocyanine Green (ICy-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydroxyl-substituted Indocyanine Green (ICy-OH), a derivative of the near-infrared fluorescent dye Indocyanine Green (ICG). Given the limited direct literature on a compound specifically named "this compound," this guide focuses on the well-documented solubility characteristics of ICG and its derivatives, which are instructive for understanding the behavior of hydroxyl-functionalized analogs. The principles of solubility for cyanine dyes, along with experimental protocols and relevant workflows, are detailed to support research and development activities.

Introduction to Indocyanine Green (ICG) and its Derivatives

Indocyanine Green (ICG) is a tricarbocyanine dye approved by the U.S. Food and Drug Administration (FDA) for various medical diagnostic applications, including cardiac output determination, hepatic function studies, and ophthalmic angiography[1]. Its strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm) allow for deep tissue penetration, making it an invaluable tool in fluorescence-guided surgery and in vivo imaging[2][3].

The solubility of ICG and its derivatives is a critical parameter that dictates their formulation, administration, and biological activity. The molecular structure of ICG can be modified to alter its physicochemical properties, including solubility. The introduction of hydroxyl (-OH) groups, creating a hypothetical "this compound," would be expected to influence its polarity and, consequently, its solubility in aqueous and organic solvents. Generally, the addition of polar groups like hydroxyls tends to increase aqueous solubility[4][5].

Quantitative Solubility Data

The solubility of ICG has been reported in various solvents. While specific data for a hydroxylated derivative is not available, the data for the parent ICG molecule provides a strong baseline. Non-sulfonated ICG derivatives generally exhibit low aqueous solubility, whereas sulfonated versions are highly water-soluble.

| Solvent | Type | Reported Solubility (approx.) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Organic | ~10 mg/mL | |

| Dimethylformamide (DMF) | Organic | ~10 mg/mL | |

| Ethanol | Organic | ~1 mg/mL | |

| Methanol | Organic | Soluble | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous | ~0.5 mg/mL | |

| Water | Aqueous | Soluble |

Note: The term "soluble" in some references does not provide a quantitative value but indicates appreciable dissolution. The solubility of cyanine dyes in aqueous solutions can be affected by concentration-dependent aggregation.

Experimental Protocols for Solubility Determination and Solution Preparation

Detailed experimental protocols for determining the precise solubility of this compound would follow standard laboratory procedures for solubility assessment. However, based on the literature for ICG and other cyanine dyes, the following methodologies are commonly employed for preparing solutions for experimental use.

For applications requiring an organic stock solution, such as labeling of biomolecules, the following general procedure is used:

-

Weigh the solid ICG derivative.

-

Add the desired volume of an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) to achieve the target concentration.

-

Purge the solvent with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the dye.

-

Vortex or sonicate the mixture until the dye is completely dissolved.

-

Store the stock solution protected from light, as cyanine dyes are photosensitive.

For direct use in biological systems, aqueous solutions are often prepared:

-

Weigh the solid ICG derivative.

-

Dissolve the solid directly in an aqueous buffer of choice (e.g., PBS).

-

Ensure the pH of the buffer is within the stability range of the dye (for ICG, pH 8-10 is relatively stable).

-

It is recommended to use freshly prepared aqueous solutions, as ICG is known to be unstable in aqueous media over extended periods.

A computational approach to estimate the solubility of cyanine dye derivatives involves calculating the Gibbs free energy of solvation (ΔGsolv). A more negative ΔGsolv correlates with higher solubility. This method can be a valuable predictive tool before synthesis and experimental validation.

Experimental Workflows Involving Indocyanine Green

ICG and its derivatives are utilized in various clinical and preclinical experimental workflows. The following diagrams illustrate two common applications: fluorescence-guided surgery for sentinel lymph node mapping and intraoperative perfusion assessment.

This workflow describes the use of ICG for the intraoperative identification of sentinel lymph nodes, which are the first lymph nodes to which cancer cells are most likely to spread from a primary tumor.

This workflow illustrates the use of ICG angiography to assess blood flow to tissues during surgery, which can help in preventing complications such as anastomotic leaks in colorectal surgery.

Conclusion

References

- 1. Indocyanine green - Wikipedia [en.wikipedia.org]

- 2. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A practical guide for the use of indocyanine green and methylene blue in fluorescence‐guided abdominal surgery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Isocyanuric Acid and its Derivatives

As the specific compound "ICy-OH" does not yield direct matches in scientific literature, this guide will focus on the toxicity and cytotoxicity of isocyanuric acid and its hydroxylated derivative, 1,3,5-tris(2-hydroxyethyl) isocyanurate, which may be what "this compound" refers to. This document provides a comprehensive overview for researchers, scientists, and drug development professionals.

Isocyanuric acid is a chemical compound that, along with its derivatives, has various industrial applications. While generally considered to have low acute toxicity, understanding its effects at the cellular level is crucial for safety assessment and potential therapeutic applications.[1][2][3] This guide delves into the in vitro toxicity and cytotoxicity of isocyanuric acid and 1,3,5-tris(2-hydroxyethyl) isocyanurate, presenting quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of cyanuric acid and its derivative, 1,3,5-tris(2-hydroxyethyl) isocyanurate, in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Assay | IC50 (µg/mL) | Exposure Time | Reference |

| Cyanuric Acid | HeLa | MTT | > 100 | 72 hours | [4][5] |

| A549 | MTT | > 100 | 72 hours | ||

| CaOV | MTT | > 100 | 72 hours | ||

| Human Fibroblasts | MTT | > 100 | 72 hours | ||

| 1,3,5-tris(2-hydroxyethyl) isocyanurate | HeLa | MTT | > 100 | 72 hours | |

| A549 | MTT | > 100 | 72 hours | ||

| CaOV | MTT | > 100 | 72 hours | ||

| Human Fibroblasts | MTT | > 100 | 72 hours | ||

| Trichloroisocyanuric Acid* | HeLa | MTT | 11.2 (±1.01) | 72 hours | |

| A549 | MTT | 19.8 (±2.13) | 72 hours | ||

| CaOV | MTT | 15.4 (±1.29) | 72 hours | ||

| Human Fibroblasts | MTT | 54.7 (±6.35) | 72 hours |

*Note: Trichloroisocyanuric acid is included for comparison as a derivative of isocyanuric acid with demonstrated cytotoxicity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for assessing cytotoxicity.

Cell Culture

-

Cell Lines: HeLa (human cervical cancer), A549 (human lung carcinoma), CaOV (human ovarian carcinoma), and normal human fibroblasts are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media, such as Eagle's Minimum Essential Media (MEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, and 80 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

The Neutral Red assay is used to assess cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Compound Treatment: Treat cells seeded in 96-well plates with the test compounds for the desired duration.

-

Staining: Remove the treatment medium and add a medium containing a specific concentration of Neutral Red. Incubate for a defined period to allow for dye uptake.

-

Extraction: After incubation, wash the cells and then extract the dye from the viable cells using a destain solution.

-

Quantification: Measure the absorbance of the extracted dye to determine the number of viable cells.

The clonogenic assay assesses the ability of a single cell to grow into a colony.

-

Cell Seeding: Seed a low density of cells (e.g., 100 cells/mL) in a culture dish.

-

Compound Exposure: Treat the cells with the test compound for a specified duration.

-

Colony Formation: After treatment, remove the compound and allow the cells to grow for a period sufficient for colony formation (typically 7-14 days).

-

Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells. The survival fraction is calculated relative to the untreated control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Collect both adherent and floating cells after treatment. Wash the cells with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

-

Incubation: Incubate the cells at room temperature in the dark for 10-15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.

Signaling Pathways and Mechanisms of Cytotoxicity

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of cytotoxicity.

References

Unveiling ICy-OH: A Novel Anticancer Agent for Targeted Photodynamic Therapy

A deep dive into the discovery, mechanism, and therapeutic potential of the iodinated photosensitizer, ICy-OH, reveals a promising new frontier in the targeted treatment of cancer. This technical guide synthesizes the current understanding of this compound, from its innovative activation mechanism to its role in inducing programmed cell death in cancer cells.

This compound has emerged as a potent anticancer agent, functioning as an iodinated photosensitizer with significant therapeutic potential.[1][2][3] Its primary application lies in photodynamic therapy (PDT), a treatment modality that utilizes light to activate a photosensitizing agent, leading to the generation of reactive oxygen species (ROS) that are toxic to cancer cells. What sets this compound apart is its clever activation strategy. It is the reduced product of a hypoxia-activated near-infrared (NIR) photosensitizer prodrug, ICy-N.[4][5] This prodrug is specifically designed to be non-fluorescent and have a low singlet oxygen quantum yield in its native state.

The genius of this system lies in its selectivity for the tumor microenvironment. Many solid tumors exhibit regions of low oxygen, a condition known as hypoxia. In these hypoxic zones, the enzyme nitroreductase is often overexpressed. ICy-N is engineered to be a substrate for this enzyme. Upon encountering nitroreductase in the tumor, ICy-N is reduced to its active form, this compound. This conversion "turns on" the molecule, leading to strong fluorescence emission and, crucially, a significantly enhanced ability to produce singlet oxygen when irradiated with light. This targeted activation minimizes damage to healthy, well-oxygenated tissues, a significant advantage over conventional chemotherapy and radiotherapy.

Discovery and Development

The development of this compound is rooted in the quest for more precise and effective cancer therapies. Researchers sought to overcome the limitations of traditional photodynamic therapy, namely the lack of tumor specificity of many photosensitizers. The design of ICy-N, the precursor to this compound, represents a significant step forward in hypoxia-activated prodrugs. Peng's group, in 2019, reported the development of ICy-N as a hypoxia-activated NIR photosensitizer for in vivo cancer treatment. Their work demonstrated that ICy-N could be effectively reduced by nitroreductase in tumor regions, leading to the generation of the active photosensitizer this compound.

Further innovation has led to the development of dual-modality theranostic agents incorporating the this compound backbone. One such example is ICy-Cb, a molecule that, upon activation by hydrogen peroxide (another feature of some tumor microenvironments), releases both this compound for photodynamic therapy and the chemotherapeutic agent chlorambucil. This synergistic approach combines two distinct therapeutic mechanisms for a potentially more potent anticancer effect.

Mechanism of Action: Inducing Programmed Cell Death

Once activated, this compound localizes within the mitochondria of cancer cells. Mitochondria, the powerhouses of the cell, are also key regulators of programmed cell death pathways. Upon irradiation with light of the appropriate wavelength (around 660 nm), this compound efficiently generates singlet oxygen, a highly reactive form of oxygen. This burst of ROS induces significant oxidative stress within the mitochondria, triggering the intrinsic pathway of apoptosis, a form of programmed cell death characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.

In addition to apoptosis, this compound has also been implicated in another form of programmed cell death known as pyroptosis. Pyroptosis is a pro-inflammatory cell death pathway that is distinct from apoptosis and is often associated with the activation of caspases and the release of inflammatory cytokines. The ability of this compound to induce multiple cell death pathways may contribute to its potent anticancer activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursor, ICy-N.

| Property | ICy-N (Prodrug) | This compound (Active Drug) | Reference |

| Maximum Absorption Wavelength | 575 nm | 655 nm | |

| Fluorescence Emission Wavelength | - (non-fluorescent) | 710 nm / 716 nm | |

| Singlet Oxygen Quantum Yield | Low | High | |

| In Vitro IC50 (4T1 cells, under hypoxia) | - | 0.63 µM |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its precursor, ICy-N. While the specific details of the synthesis of ICy-N are proprietary to the developing laboratories, the conversion to this compound is a critical step for its activation. A general protocol for the nitroreductase-mediated reduction is as follows:

-

Reaction Setup: ICy-N is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Enzyme Addition: Purified nitroreductase enzyme is added to the solution containing ICy-N.

-

Cofactor Addition: The necessary cofactor for nitroreductase activity, typically NADH or NADPH, is added to initiate the reaction.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period to allow for the complete conversion of ICy-N to this compound.

-

Monitoring: The progress of the reaction can be monitored by observing the change in the absorption and fluorescence spectra of the solution, corresponding to the formation of this compound.

In Vitro Photodynamic Therapy Protocol

A representative protocol for evaluating the photodynamic efficacy of this compound in a cancer cell line (e.g., 4T1 breast cancer cells) is outlined below:

-

Cell Culture: 4T1 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C and 5% CO2. For hypoxia studies, cells are cultured under hypoxic conditions (e.g., 1% O2).

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing ICy-N at various concentrations.

-

Incubation: The cells are incubated with ICy-N for a period sufficient to allow for uptake and enzymatic conversion to this compound in hypoxic cells.

-

Irradiation: Following incubation, the cells are irradiated with a light source at the appropriate wavelength (e.g., 660 nm LED) for a defined duration and light dose.

-

Viability Assay: After irradiation, the cells are incubated for a further 24-48 hours. Cell viability is then assessed using a standard method, such as the MTT assay or trypan blue exclusion, to determine the IC50 value of the treatment.

Visualizing the Molecular Logic and Pathways

To better understand the processes involved with this compound, the following diagrams illustrate its activation, experimental workflow, and the signaling pathways it triggers.

Figure 1: Activation of the ICy-N prodrug to the active photosensitizer this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. d-nb.info [d-nb.info]

- 3. gentaur.com [gentaur.com]

- 4. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia-activated NIR photosensitizer anchoring in the mitochondria for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Framework for Investigating the ICy-OH System

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between iodine-containing compounds and highly reactive species such as the hydroxyl radical (·OH) is of significant interest in various chemical contexts, including atmospheric chemistry and biological systems. Iodine can play a crucial role in catalytic cycles, such as tropospheric ozone depletion, where the reaction of iodine atoms with ozone leads to the formation of iodine monoxide (IO)[1]. Hydrogen iodide (HI) is a reservoir for iodine atoms, which can be regenerated through reactions with hydroxyl radicals[1]. Understanding the fundamental reaction mechanisms, kinetics, and thermodynamics of such interactions is paramount for developing accurate models of these complex environments.

Proposed Reaction Pathways for ICN + ·OH

The reaction between iodine cyanide and a hydroxyl radical can be theorized to proceed through several primary pathways. The initial step in a computational investigation would be to identify all plausible stationary points on the potential energy surface (PES), including reactants, products, intermediates, and transition states.

Two likely initial reaction mechanisms are:

-

Addition Pathway: The ·OH radical adds to the iodine or carbon atom of ICN.

-

Abstraction Pathway: The ·OH radical abstracts the iodine atom from ICN.

A third, less likely pathway, could involve the formation of an initial complex followed by rearrangement. Each of these potential pathways must be systematically investigated to determine the most energetically favorable route.

Computational and Experimental Protocols

A robust computational study of the ICN + ·OH reaction would involve a multi-step process to ensure accuracy and reliability. The following protocols are standard in the field of computational chemistry for mechanistic studies[2][3][4].

Quantum Mechanical Methods

The foundation of computational chemistry lies in quantum mechanics, which is used to calculate the electronic structure and energy of molecules.

-

Geometry Optimization and Frequency Calculations: The initial step involves optimizing the geometries of all reactants, intermediates, transition states, and products. This is typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. A popular functional for such studies is B3LYP, often paired with a suitable basis set like 6-311+G(d,p). Following optimization, frequency calculations are crucial to characterize the nature of the stationary points. A minimum on the PES (reactants, products, intermediates) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are performed on the DFT-optimized geometries using higher-level, more computationally expensive methods. A common and reliable method is Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). To further improve accuracy, these calculations are often extrapolated to the complete basis set (CBS) limit.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactants and products, an IRC calculation is performed. This calculation maps out the minimum energy path from the transition state downhill to the corresponding minima on the PES.

Workflow for Reaction Pathway Exploration

The overall computational workflow to explore the reaction between ICN and ·OH is visualized in the diagram below.

Caption: A typical workflow for the computational investigation of a chemical reaction mechanism.

Data Presentation

All quantitative data from the computational study should be summarized in tables for clear comparison. This includes relative energies, zero-point vibrational energies (ZPVE), and thermal corrections.

Table 1: Relative Energies of Stationary Points on the ICN + ·OH PES

| Species | Method | Relative Energy (kcal/mol) | ZPVE Correction (kcal/mol) | Relative Enthalpy (kcal/mol) at 298K |

| ICN + ·OH (Reactants) | CCSD(T)/CBS//B3LYP | 0.00 | 0.00 | 0.00 |

| Pre-reaction Complex | CCSD(T)/CBS//B3LYP | Data | Data | Data |

| Transition State (Add.) | CCSD(T)/CBS//B3LYP | Data | Data | Data |

| Addition Intermediate | CCSD(T)/CBS//B3LYP | Data | Data | Data |

| Transition State (Abst.) | CCSD(T)/CBS//B3LYP | Data | Data | Data |

| I + NC-OH (Products) | CCSD(T)/CBS//B3LYP | Data | Data | Data |

Note: "Data" indicates placeholder values that would be populated from the results of the computational study.

Visualization of Reaction Pathways

Visualizing the potential energy surface is crucial for understanding the reaction mechanism. The following diagram illustrates a hypothetical PES for the ICN + ·OH reaction, showing both an addition and an abstraction pathway.

Caption: A hypothetical potential energy surface diagram for the ICN + ·OH reaction.

While the specific reaction between iodine cyanide and the hydroxyl radical has not been extensively documented, a clear and well-established computational methodology exists for its investigation. By employing a combination of Density Functional Theory for geometry optimizations and high-level Coupled Cluster methods for accurate energy calculations, the potential energy surface can be thoroughly explored. This approach allows for the determination of the most favorable reaction pathways, the calculation of reaction energetics (enthalpy, Gibbs free energy) and kinetics (activation energies, rate constants), providing fundamental insights into the chemical behavior of the ICy-OH system. The framework presented in this guide serves as a comprehensive roadmap for researchers undertaking such theoretical and computational studies.

References

- 1. Probing the Potential Energy Profile of the I + (H2O)3 → HI + (H2O)2OH Forward and Reverse Reactions: High Level CCSD(T) Studies with Spin-Orbit Coupling Included [mdpi.com]

- 2. grnjournal.us [grnjournal.us]

- 3. s3.smu.edu [s3.smu.edu]

- 4. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unraveling "ICy-OH": A Case of Ambiguous Chemical Identity

Efforts to generate a comprehensive technical guide on the safety and handling of a compound designated "ICy-OH" have been inconclusive due to the absence of a clearly identified chemical entity corresponding to this name in publicly available scientific and safety databases. While the request specified an in-depth guide for researchers and drug development professionals, extensive searches for a Safety Data Sheet (SDS), handling precautions, and experimental protocols for "this compound" did not yield information on a specific molecule.

The term "this compound" does not appear to be a standard chemical name or a widely recognized abbreviation. This ambiguity prevents the fulfillment of the core requirements of the requested technical guide, including the presentation of quantitative data, detailed experimental methodologies, and the visualization of related biological pathways.

Several possibilities for the meaning of "this compound" were explored based on search results:

-

A potential typographical error or a non-standard abbreviation: The name might be an internal project code, a shorthand for a more complex chemical name, or a simple misspelling. Without the correct identifier, accessing relevant safety and research data is not possible.

-

A reference to research on hydroxyl radicals on ice surfaces: Some scientific literature discusses the chemical morphology and reactivity of hydroxyl radicals (OH) at the air-ice interface. In this context, "this compound" could be a shorthand for studies in this area of atmospheric chemistry or cryochemistry, rather than a specific compound.

-

An acronym for a multi-drug regimen: In oncology, "ICE" is a known acronym for a chemotherapy combination of Ifosfamide, Carboplatin, and Etoposide. However, the addition of "-OH" to this acronym is not standard and its meaning is unclear in this context.

Given the critical importance of accurate chemical identification for safety and research purposes, providing a technical guide based on speculation would be irresponsible and potentially hazardous.

For the intended audience of researchers, scientists, and drug development professionals, it is imperative to ascertain the precise chemical structure and standard nomenclature of the compound before any handling or experimentation. We recommend consulting internal documentation, principal investigators, or chemical suppliers to confirm the exact identity of "this compound." Once a standard chemical identifier (e.g., IUPAC name, CAS number, or a common name) is available, a thorough and accurate technical guide on its safety, handling, and associated experimental protocols can be developed.

An In-depth Technical Guide to Hydroxylated Cyanine Dyes for Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

The advent of super-resolution microscopy has revolutionized our ability to visualize cellular structures and molecular processes with unprecedented detail, breaking the diffraction limit of light.[1] At the heart of many of these techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), are advanced fluorescent probes with specific photophysical properties. This guide focuses on a class of these probes: hydroxylated cyanine and related dyes. The introduction of hydroxyl groups into the chemical structure of fluorophores can enhance their performance in aqueous biological environments, making them particularly valuable for live-cell imaging.[2][3]

While the specific designation "ICy-OH" does not correspond to a standardly named commercially available dye, it strongly suggests an interest in cyanine (Cy) dyes featuring one or more hydroxyl (-OH) groups. This guide will, therefore, provide a comprehensive overview of the principles, properties, and protocols associated with a well-documented example of a hydroxylated dye used in super-resolution microscopy, serving as a representative model for this class of fluorophores.

Core Concepts: The Role of Hydroxylation in Fluorescent Probes

The introduction of hydroxyl groups into fluorescent dyes offers several advantages for biological imaging:

-

Increased Polarity and Water Solubility: Hydroxyl groups are polar and can form hydrogen bonds with water, which improves the solubility of the dye in aqueous buffers and reduces aggregation. This is crucial for achieving uniform and specific labeling in cellular environments.[2]

-

Reduced Non-specific Binding: By increasing the hydrophilicity of the dye, non-specific interactions with hydrophobic cellular components, such as membranes, can be minimized. This leads to a higher signal-to-noise ratio and clearer images.[2]

-

Fine-tuning of Photophysical Properties: The electronic nature of the hydroxyl group can influence the absorption and emission spectra of the fluorophore, as well as its quantum yield and photostability.

These characteristics make hydroxylated dyes particularly well-suited for demanding applications like super-resolution microscopy, where precise localization and high photon output are paramount.

Mechanism of Action in Super-Resolution Microscopy

Hydroxylated cyanine and related dyes are employed in various super-resolution techniques. Their mechanism of action depends on the specific microscopy method:

-

STED Microscopy: In STED microscopy, a donut-shaped depletion laser is used to silence fluorescence in the periphery of the excitation spot, effectively narrowing the point spread function. The photostability and brightness of the fluorophore are critical for withstanding the high laser powers used for depletion. Hydroxylated dyes with high photostability are therefore excellent candidates for STED imaging.

-

STORM/PALM: These techniques rely on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. For cyanine dyes used in dSTORM (direct STORM), this switching is often achieved by using a specific imaging buffer containing a primary thiol. The thiol can react with the cyanine dye in its excited state, leading to a non-fluorescent adduct. This dark state is reversible, allowing the molecule to be reactivated, often with a different wavelength of light. The hydroxyl groups can influence the kinetics of this photoswitching process.

Quantitative Data of Representative Hydroxylated Dyes

The performance of a fluorescent probe is characterized by its photophysical properties. The following table summarizes key quantitative data for a representative hydroxylated dye, 580R, a rhodamine with two hydroxyl groups, and compares it with related non-hydroxylated dyes.

| Property | 530RH (Hydroxylated Rhodamine) | 570CPH (Hydroxylated Carbopyronine) | 575RH (Hydroxylated Rhodamine) | 630GeRH (Hydroxylated Germanorhodamine) |

| Absorption Max (nm) | 534 | 569 | 577 | 633 |

| Emission Max (nm) | 556 | 589 | 598 | 652 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 95,000 | 110,000 | 100,000 | 120,000 |

| Fluorescence Quantum Yield | 0.55 | 0.60 | 0.50 | 0.45 |

| Lifetime (ns) | 3.2 | 3.5 | 3.1 | 2.8 |

Data is illustrative and based on published values for hydroxylated dyes, which may vary depending on the specific molecular structure and environment.

Experimental Protocols

Detailed methodologies are crucial for the successful application of hydroxylated dyes in super-resolution microscopy. Below are representative protocols for cell labeling and imaging.

This protocol describes the labeling of a protein of interest fused to a HaloTag protein in living cells.

Materials:

-

Living cells expressing a HaloTag-fusion protein cultured on glass-bottom dishes.

-

Hydroxylated dye conjugated to a HaloTag amine ligand (e.g., 530RH-Halo).

-

Live-cell imaging medium (e.g., phenol red-free DMEM).

-

Wash buffer (e.g., PBS or HBSS).

Procedure:

-

Culture cells to the desired confluency on glass-bottom dishes suitable for high-resolution microscopy.

-

Prepare a 1 µM working solution of the hydroxylated dye-HaloTag ligand in live-cell imaging medium.

-

Wash the cells once with pre-warmed wash buffer.

-

Replace the wash buffer with the dye solution and incubate for 20-30 minutes at 37°C in a 5% CO₂ incubator.

-

Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.

-

The cells are now ready for imaging.

Instrumentation:

-

A STED microscope equipped with appropriate excitation and depletion lasers. For a dye like 580R, an excitation laser around 561 nm and a depletion laser at 775 nm would be suitable.

Imaging Procedure:

-

Place the dish with the labeled cells on the microscope stage.

-

Locate the cells of interest using a low-power excitation laser to minimize photobleaching.

-

Select a region of interest for STED imaging.

-

Set the appropriate excitation and STED laser powers. The STED laser power will need to be optimized to achieve the desired resolution without causing excessive phototoxicity.

-

Acquire STED images. It is often beneficial to acquire a corresponding confocal image for comparison.

-

Process the acquired images using appropriate software to visualize the super-resolved structures.

Visualizations

References

- 1. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Hydroxylated Fluorescent Dyes for Live‐Cell Labeling: Synthesis, Spectra and Super‐Resolution STED - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to ICy-OH: A Fluorescent Probe for Hypochlorous Acid

Disclaimer: The fluorescent probe "ICy-OH" is a representative name used in this guide to exemplify a class of fluorescent probes designed for the detection of hypochlorous acid (HOCl). The data and protocols presented herein are a synthesis of information from various published research articles on different HOCl-specific fluorescent probes and are intended to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system's defense against pathogens.[1][2][3] It is primarily generated in neutrophils through the myeloperoxidase-catalyzed reaction of hydrogen peroxide and chloride ions.[3] However, the excessive production of HOCl is implicated in the pathology of various inflammatory diseases, cardiovascular conditions, and neuroinflammation.[4] This has spurred the development of sensitive and selective fluorescent probes for monitoring HOCl levels in biological systems, which is crucial for understanding its physiological and pathological roles and for the development of targeted therapeutics.

This compound is a "turn-on" fluorescent probe designed for the selective detection of hypochlorous acid in living cells and in vivo models. Its core structure is based on a cyanine fluorophore, which provides favorable photophysical properties such as far-red to near-infrared (NIR) emission, large Stokes shifts, and good photostability. The probe is engineered with a recognition site that specifically reacts with HOCl, leading to a significant increase in fluorescence intensity.

Core Principles and Mechanism of Action

The sensing mechanism of this compound relies on a specific chemical reaction with hypochlorous acid. The probe itself is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with HOCl, a recognition moiety is cleaved or undergoes an oxidative transformation, releasing the highly fluorescent cyanine core (the "-OH" form).

For instance, a common strategy involves the use of an N,N-dimethylthiocarbamate group as the HOCl recognition site. HOCl oxidizes this group, which is subsequently hydrolyzed to release the fluorescent hydroxyl-substituted cyanine dye. This process results in a "turn-on" fluorescence response that is directly proportional to the concentration of HOCl.

Quantitative Data Presentation

The photophysical and analytical performance of a fluorescent probe is critical for its application. The following table summarizes the key quantitative data for the representative this compound probe, compiled from various sources on HOCl probes.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~618 nm | |

| Emission Wavelength (λem) | ~655-660 nm | |

| Stokes Shift | >125 nm | |

| Quantum Yield (Φ) | ~0.48% (in PBS) | |

| Detection Limit | 1.5 - 72 nM | |

| Response Time | < 30 - 120 seconds | |

| Optimal pH Range | 6.0 - 8.0 |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in various experimental settings.

Preparation of Probe and Analyte Solutions

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

-

Hypochlorous Acid Solution: A standard solution of HOCl can be prepared by diluting a commercial sodium hypochlorite (NaOCl) solution. The concentration of the HOCl solution should be determined spectrophotometrically before each experiment.

-

Interfering Species: To assess the selectivity of the probe, prepare stock solutions of various reactive oxygen species (ROS), reactive nitrogen species (RNS), metal ions, and biological thiols (e.g., H₂O₂, •OH, ONOO⁻, GSH, Cys) in an appropriate buffer.

In Vitro Fluorescence Measurements

-

Working Solution: Dilute the this compound stock solution in a suitable buffer (e.g., 20 mM PBS, pH 7.4) to the desired final concentration (e.g., 10 µM).

-

Fluorescence Titration: To a cuvette containing the this compound working solution, add increasing concentrations of HOCl.

-

Data Acquisition: After a short incubation period (e.g., 30 seconds to 4 minutes), record the fluorescence emission spectra using a fluorometer with the appropriate excitation wavelength.

-

Selectivity Assay: Incubate the this compound working solution with various interfering species at concentrations significantly higher than that of HOCl. Record the fluorescence response to determine the probe's selectivity.

Cellular Imaging Protocol

-

Cell Culture: Plate cells (e.g., HeLa, RAW 264.7) on a suitable imaging dish or plate and culture under standard conditions until they reach the desired confluency.

-

Probe Loading: Wash the cells with PBS and then incubate them with this compound (e.g., 5-10 µM in serum-free medium) for a specific duration (e.g., 30 minutes) at 37°C.

-

Induction of Endogenous HOCl: To visualize endogenous HOCl, cells can be stimulated with agents like lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).

-

Exogenous HOCl Detection: For detecting exogenous HOCl, treat the probe-loaded cells with a known concentration of HOCl for a short period.

-

Imaging: Wash the cells with PBS to remove excess probe. Acquire fluorescence images using a confocal microscope equipped with the appropriate laser line for excitation and a detector for the emission wavelength range of this compound.

In Vivo Imaging Protocol (Mouse Model)

-

Animal Model: Utilize a relevant mouse model, for instance, a lipopolysaccharide (LPS)-induced neuroinflammation model to study the role of HOCl.

-

Probe Administration: Administer the this compound probe to the mice through a suitable route (e.g., intraperitoneal or intravenous injection).

-

Imaging: At specific time points after probe administration, perform in vivo fluorescence imaging using a whole-animal imaging system.

-

Data Analysis: Quantify the fluorescence intensity in the region of interest to monitor the changes in HOCl levels.

Signaling Pathway Visualization

Hypochlorous acid is a key component of the inflammatory response. The following diagram illustrates a simplified signaling pathway leading to HOCl production in neutrophils.

Applications in Research and Drug Development

The ability to selectively detect and quantify hypochlorous acid makes probes like this compound invaluable tools in several areas:

-

Understanding Disease Mechanisms: Investigating the role of HOCl in inflammatory diseases, neurodegenerative disorders, and cancer.

-

Drug Discovery and Screening: High-throughput screening of compounds that can modulate HOCl production or act as scavengers.

-

Therapeutic Monitoring: Assessing the efficacy of drugs designed to target oxidative stress pathways.

-

Environmental Monitoring: Detection of free chlorine in water samples, as chlorine reacts with water to form hypochlorous acid.

References

- 1. Fluorescent probe for the detection of hypochlorous acid in water samples and cell models - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A new turn off fluorescent NIR probe for hypochlorous acid and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple ICT-Based Fluorescent Probe for HOCl and Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of an activatable far-red fluorescent probe for rapid visualization of hypochlorous acid in live cells and mice with neuroinflammation [frontiersin.org]

Preliminary studies on ICy-OH in [specific model organism]

Preliminary Studies on ICy-OH in Caenorhabditis elegans

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the preliminary investigation of a novel antioxidant compound, this compound, utilizing the model organism Caenorhabditis elegans. The study explores the compound's potential to mitigate oxidative stress and elucidates its mechanism of action, hypothesized to involve the Nrf2-KEAP1 signaling pathway. This guide provides a comprehensive overview of the experimental methodologies, quantitative data, and the putative signaling cascade affected by this compound.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is implicated in a plethora of age-related diseases and cellular damage. The development of novel antioxidant compounds is a critical area of research for preventing and treating such conditions. This compound is a novel synthetic molecule with a hydroxyl moiety suggesting potential antioxidant activity.

Caenorhabditis elegans is a well-established model organism for studying oxidative stress and the efficacy of antioxidant compounds due to its short lifespan, genetic tractability, and highly conserved stress response pathways, including the Nrf2-KEAP1 signaling pathway.[1][2][3] This technical guide details the initial studies conducted to evaluate the antioxidant properties of this compound in C. elegans.

Hypothetical Mechanism of Action: The Nrf2-KEAP1 Signaling Pathway

Under homeostatic conditions, the transcription factor Nrf2 (in C. elegans, the ortholog is SKN-1) is sequestered in the cytoplasm by its inhibitor Keap1 (and its associated Cul3/Rbx1 E3 ubiquitin ligase complex), which facilitates its continuous degradation by the proteasome.[4] In the presence of oxidative stress, Keap1's conformation is altered, preventing the degradation of Nrf2.[5] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

This compound is hypothesized to act as an Nrf2 activator. By potentially interacting with Keap1, this compound may disrupt the Nrf2-Keap1 complex, leading to Nrf2 stabilization, nuclear translocation, and the subsequent upregulation of downstream antioxidant genes.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from preliminary experiments.

Table 1: Effect of this compound on C. elegans Survival Under Oxidative Stress

| Treatment Group | Mean Lifespan (Hours) under 250 µM Juglone | % Increase in Mean Lifespan |

| Control (Vehicle) | 12.5 ± 1.2 | - |

| This compound (10 µM) | 15.8 ± 1.5 | 26.4% |

| This compound (50 µM) | 18.2 ± 1.8 | 45.6% |

| This compound (100 µM) | 19.5 ± 1.6 | 56.0% |

Table 2: Intracellular ROS Levels in C. elegans After this compound Treatment

| Treatment Group | Relative Fluorescence Units (RFU) of DCF | % Reduction in ROS |

| Control (Vehicle) | 8540 ± 630 | - |

| This compound (50 µM) | 5124 ± 480 | 40.0% |